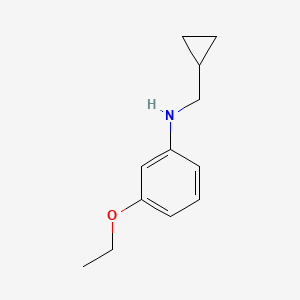
N-(cyclopropylmethyl)-3-ethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-3-ethoxyaniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, with an ethoxy group at the 3-position of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-ethoxyaniline typically involves the following steps:
Formation of Cyclopropylmethylamine: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or a primary amine under basic conditions.
Ethoxylation of Aniline:
Coupling Reaction: The final step involves coupling the cyclopropylmethylamine with the ethoxyaniline derivative. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
N-(cyclopropylmethyl)-3-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of cyclopropylmethyl-3-ethoxyaniline.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can replace the ethoxy group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride, alkyl halides, and aryl halides.
Major Products
Oxidation: Quinones, nitroso derivatives.
Reduction: Cyclopropylmethyl-3-ethoxyaniline.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
N-(cyclopropylmethyl)-3-ethoxyaniline has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of novel polymers and materials with unique mechanical and chemical properties.
Biological Studies: The compound can be used as a probe to study the interactions of cyclopropylmethyl groups with biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(cyclopropylmethyl)-3-ethoxyaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The cyclopropylmethyl group can enhance the binding affinity and selectivity of the compound for its target, leading to improved pharmacological properties.
類似化合物との比較
Similar Compounds
N-(cyclopropylmethyl)-aniline: Lacks the ethoxy group, which may result in different chemical and biological properties.
N-(cyclopropylmethyl)-3-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and interactions.
N-(cyclopropylmethyl)-4-ethoxyaniline: The ethoxy group is at the 4-position, which can lead to different steric and electronic effects.
Uniqueness
N-(cyclopropylmethyl)-3-ethoxyaniline is unique due to the presence of both the cyclopropylmethyl and ethoxy groups, which can impart distinct chemical and biological properties. The specific positioning of the ethoxy group at the 3-position can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
N-(cyclopropylmethyl)-3-ethoxyaniline |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-5-3-4-11(8-12)13-9-10-6-7-10/h3-5,8,10,13H,2,6-7,9H2,1H3 |
InChIキー |
RREOYZLRQAJWGO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)NCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


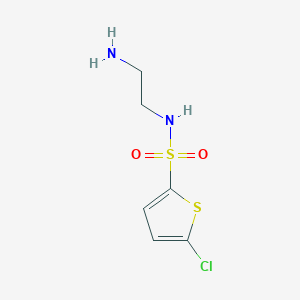
![2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251197.png)

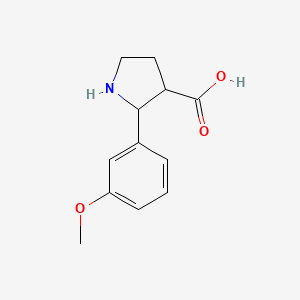
![5-Oxaspiro[3.5]nonane-8-sulfonyl chloride](/img/structure/B13251214.png)

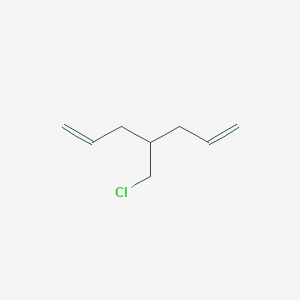



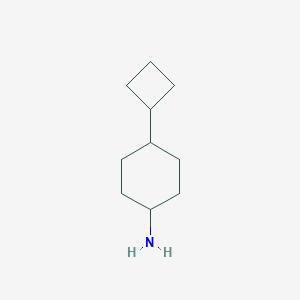
![2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol](/img/structure/B13251256.png)
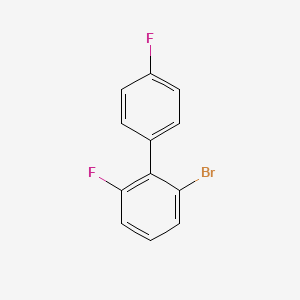
![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine](/img/structure/B13251268.png)
